Glycidyl Isopropyl Ether Exhibits Quantitatively Lower Reactivity Toward Hydroxide Nucleophiles Relative to Propylene Oxide and GPTS
In a direct comparative polymerization study, isopropyl glycidyl ether (IPGE) demonstrated lower reactivity toward OH⁻ nucleophiles than both 3-glycidyloxypropyltrimethoxysilane (GPTS) and propylene oxide (PO). This reactivity ranking was established under identical catalytic conditions using potassium hydroxide and various metal alkoxide complexes [1].
| Evidence Dimension | Relative reactivity toward OH⁻ nucleophiles in ring-opening polymerization |
|---|---|
| Target Compound Data | Less reactive than GPTS and PO |
| Comparator Or Baseline | 3-Glycidyloxypropyltrimethoxysilane (GPTS); Propylene oxide (PO) |
| Quantified Difference | Qualitative ranking established: reactivity order = GPTS/PO > IPGE |
| Conditions | Polymerization catalyzed by potassium hydroxide, potassium tert-butoxide, and tetrafluorophthalate complexes of Al, Sn, and Ti alkoxides; products characterized by ¹H and ¹³C NMR, FTIR, and GPC |
Why This Matters
Lower reactivity dictates the need for stronger catalysts or modified reaction conditions to achieve comparable monomer conversion, directly impacting process design and procurement of suitable catalytic systems.
- [1] Yalçın G, Kayan A. Ring-opening polymerization of isopropylglycidyl ether (IPGE) with new catalysts of Ti, Sn, Al-alkoxides and comparison of its reactivity. Des Monomers Polym. 2012;15(4):405-416. doi:10.1080/1385772X.2012.686693. View Source
